molecular formula C8H15NO B1360138 1-Propyl-4-piperidone CAS No. 23133-37-1

1-Propyl-4-piperidone

Cat. No.: B1360138
CAS No.: 23133-37-1
M. Wt: 141.21 g/mol
InChI Key: YGDZKYYCJUNORF-UHFFFAOYSA-N
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Description

1-Propyl-4-piperidone is an organic compound with the molecular formula C₈H₁₅NO. It is a clear, yellow liquid with a boiling point of 56°C at 1 mm Hg pressure and a specific gravity of 0.936 . This compound is part of the piperidone family, which are saturated heterocyclic organic compounds.

Biochemical Analysis

Biochemical Properties

1-Propyl-4-piperidone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound has been used in the preparation of 9-[2-(2-methyl-5-pyridyl)-ethyl]-3-propyl-1,2,3,4-tetrahydro-γ-carboline . The compound’s interaction with enzymes such as piperidine derivatives is crucial for its role in biochemical synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system, peripheral nervous system, and autonomic nervous system . The compound’s impact on cell function is mediated through its interaction with opioid receptors, leading to changes in cell signaling and gene expression . Additionally, this compound has been shown to modulate cytokine expression, which plays a role in cellular metabolism and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as an intermediate in the synthesis of various chemical compounds, facilitating the formation of new chemical bonds . It interacts with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways . These interactions result in changes in gene expression, which can influence cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to this compound has been observed to affect cellular function, including changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent effect on cellular function and metabolism . At low doses, this compound has been observed to modulate cytokine expression and cellular metabolism . At high doses, the compound can cause toxic or adverse effects, including changes in cell signaling and gene expression . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of complex organic molecules is mediated through its interaction with piperidine derivatives and other enzymes . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and proteins . Studies have shown that this compound is distributed throughout various tissues, including the central nervous system, peripheral nervous system, and autonomic nervous system .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell . Studies have shown that this compound is localized in various subcellular compartments, including the cytoplasm and nucleus . This localization plays a crucial role in determining the compound’s impact on cellular function and metabolism .

Preparation Methods

1-Propyl-4-piperidone can be synthesized through various methods. One common approach involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . Another method utilizes divinyl ketones in an aza-Michael reaction to produce 4-piperidone scaffolds . These methods are efficient and yield high-quality products suitable for further chemical transformations.

Chemical Reactions Analysis

1-Propyl-4-piperidone undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Propyl-4-piperidone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Propyl-4-piperidone can be compared to other piperidone derivatives, such as:

    4-Piperidone: The parent compound, which lacks the propyl group.

    1-Methyl-4-piperidone: Similar structure but with a methyl group instead of a propyl group.

    1-Ethyl-4-piperidone: Contains an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in synthesis and research .

Properties

IUPAC Name

1-propylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDZKYYCJUNORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177700
Record name 1-Propyl-4-piperidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23133-37-1
Record name 1-Propyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23133-37-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-4-piperidone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-PROPYL-4-PIPERIDONE
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Synthesis routes and methods

Procedure details

1-Propyl-4-piperidone is prepared from 4-piperidone and 1-chloropropane essentially as described above in Example 38, Scheme C, step a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural features of 1-Propyl-4-piperidone and how do they influence its potential as a biophotonic material?

A1: this compound is characterized by a central heterocyclic piperidone ring with a propyl group attached to the nitrogen atom. A key structural feature is the flattened boat conformation of the piperidone ring. [] This conformation, along with the two almost planar fragments containing benzene rings, promotes conjugation within the molecule. [] Conjugation is crucial for biophotonic materials as it allows for the absorption and emission of light, making this compound a prospective candidate for such applications.

Q2: What computational chemistry methods have been employed to study this compound, and what insights have they provided?

A2: Researchers have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311++G(d,p) basis set to investigate the molecular properties of this compound. [] These computational approaches have been instrumental in calculating the optimized molecular geometry, vibrational frequencies, and infrared and Raman intensities of the molecule. [] The close agreement between the calculated and experimental vibrational frequencies validates the accuracy of these computational models. Furthermore, analysis of molecular frontier orbitals and thermodynamic properties derived from these calculations provides valuable insights into the reactivity and stability of this compound. []

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